N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9
N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9
An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)
Foreword
As a Senior Application Scientist, my experience is rooted not just in understanding chemical entities but in leveraging their fundamental properties to solve complex challenges in material science and synthetic chemistry. N,N-Bis(3-aminopropyl)methylamine, often referred to by its synonym 3,3'-Diamino-N-methyldipropylamine, is a molecule whose structural simplicity belies its functional sophistication. It is more than a mere intermediate; it is a versatile building block whose trifunctional nature—possessing two primary amines and one tertiary amine—offers a unique handle for precise molecular engineering. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this polyamine, moving from its core characteristics to its practical synthesis and application, with a particular focus on its role as a high-performance epoxy curing agent. The methodologies described herein are grounded in established chemical principles, designed to be self-validating and reproducible.
Core Molecular Profile and Physicochemical Properties
N,N-Bis(3-aminopropyl)methylamine is a triamine characterized by a central methyl-substituted nitrogen atom linked to two 3-aminopropyl chains.[1][2] This structure is fundamental to its reactivity, providing two nucleophilic primary amine sites for covalent bonding and a tertiary amine core that can exhibit catalytic activity.[3]
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Atom nodes N_tert [label="N", pos="0,0!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-0.8,-0.5!", fontcolor="#202124"]; C1_chain1 [label="CH₂", pos="0.8,0.5!", fontcolor="#202124"]; C2_chain1 [label="CH₂", pos="1.6,0!", fontcolor="#202124"]; C3_chain1 [label="CH₂", pos="2.4,0.5!", fontcolor="#202124"]; N_prim1 [label="NH₂", pos="3.2,0!", fontcolor="#202124"]; C1_chain2 [label="CH₂", pos="0.8,-0.5!", fontcolor="#202124"]; C2_chain2 [label="CH₂", pos="1.6,-1!", fontcolor="#202124"]; C3_chain2 [label="CH₂", pos="2.4,-0.5!", fontcolor="#202124"]; N_prim2 [label="NH₂", pos="3.2,-1!", fontcolor="#202124"];
// Bonds N_tert -- C_methyl; N_tert -- C1_chain1; C1_chain1 -- C2_chain1; C2_chain1 -- C3_chain1; C3_chain1 -- N_prim1; N_tert -- C1_chain2; C1_chain2 -- C2_chain2; C2_chain2 -- C3_chain2; C3_chain2 -- N_prim2; } Caption: Molecular Structure of N,N-Bis(3-aminopropyl)methylamine.
Its key physicochemical properties are summarized below, providing the foundational data required for its application in experimental design.
| Property | Value | Source |
| CAS Number | 105-83-9 | [4][5] |
| Molecular Formula | C₇H₁₉N₃ | [4][5] |
| Molecular Weight | 145.25 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 110-112 °C @ 6 mmHg | [7] |
| Melting Point | -32 °C | [5] |
| Density | 0.901 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.4725 | [7] |
| Water Solubility | Completely miscible | [8] |
Synthesis Pathway: A Self-Validating Two-Step Protocol
The industrial and laboratory synthesis of N,N-Bis(3-aminopropyl)methylamine is elegantly achieved through a robust, two-step process that avoids the need for complex chromatographic purification.[7][9] This pathway is a prime example of efficient chemical engineering, leveraging common starting materials to produce a high-purity product.
Protocol 2.1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine
-
Causality: This step employs a bis-conjugate aza-Michael addition. Using an excess of acrylonitrile is not strictly necessary if the reaction is controlled, but ensuring at least a 2:1 molar ratio of acrylonitrile to methylamine drives the reaction to completion, favoring the formation of the dinitrile adduct over the mono-adduct. The reaction is typically performed without a catalyst.[7][9]
-
Reactor Setup: To a stirred pressure reactor, add one molar equivalent of methylamine (as a solution in a suitable solvent like water or methanol).
-
Reagent Addition: Slowly add at least two molar equivalents of acrylonitrile to the reactor. The addition should be controlled to manage the exothermic nature of the reaction, maintaining a temperature between 30-70 °C.[10]
-
Reaction: Stir the mixture at the controlled temperature until Gas Chromatography (GC) analysis of an aliquot confirms the complete consumption of methylamine and its mono-cyanoethylated intermediate.
-
Result: The resulting mixture contains the N,N-Bis(2-cyanoethyl)methylamine intermediate and can often be used directly in the next step without purification, a key advantage for process efficiency.[9][10]
Protocol 2.2: Hydrogenation to N,N-Bis(3-aminopropyl)methylamine
-
Causality: The catalytic hydrogenation reduces the nitrile groups to primary amines. Raney nickel is a highly effective and cost-efficient catalyst for this transformation.[7][9] The use of a methanolic ammonia solvent system is critical; the presence of ammonia suppresses the formation of secondary amine side-products, thereby ensuring high selectivity and purity of the desired primary triamine.[7] A low hydrogen pressure (e.g., 50 psi) is sufficient, making the process accessible without requiring high-pressure industrial equipment.[7]
-
Reactor Charging: Charge the crude N,N-Bis(2-cyanoethyl)methylamine mixture into a hydrogenation reactor.
-
Solvent and Catalyst: Add the Raney nickel catalyst and the 7N methanolic ammonia solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 50 psi and heat to the appropriate temperature. Maintain the reaction with vigorous stirring until hydrogen uptake ceases.
-
Work-up: Cool the reactor, vent the hydrogen, and filter the mixture to remove the Raney nickel catalyst.
-
Isolation: Remove the solvent via rotary evaporation. The resulting product is typically of high purity (>95%) and can be used without further distillation.[7]
Core Application: Epoxy Resin Curing Agent
One of the principal applications of N,N-Bis(3-aminopropyl)methylamine is as a curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[8][11] Its two primary amine groups provide four reactive hydrogens that participate in the nucleophilic ring-opening of the epoxide groups, forming a highly cross-linked, durable thermoset polymer.[3][12][13]
Protocol 3.1: Formulation and Curing of a DGEBA Epoxy System
-
Trustworthiness through Stoichiometry: The key to a reproducible and high-performance epoxy system is achieving the correct stoichiometric balance between the epoxy resin and the amine hardener. This is a self-validating system; incorrect ratios lead to suboptimal properties like reduced glass transition temperature (Tg), lower modulus, and poor chemical resistance.[11][14][15] The balance is governed by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
Step 1: Determine the Amine Hydrogen Equivalent Weight (AHEW)
-
Causality: The AHEW represents the mass of the amine required to provide one mole of reactive amine hydrogen. For N,N-Bis(3-aminopropyl)methylamine, there are two primary amine (-NH₂) groups, each contributing two reactive hydrogens. The tertiary amine does not participate directly in the primary cross-linking reaction.[3]
-
Calculation:
-
Molecular Weight (MW) = 145.25 g/mol
-
Number of active hydrogens = 4 (2 from each -NH₂ group)
-
AHEW = MW / Number of active hydrogens = 145.25 / 4 = 36.31 g/eq
-
Step 2: Calculate Parts per Hundred Resin (PHR)
-
Causality: The PHR value standardizes the formulation, indicating how many grams of hardener are needed for every 100 grams of epoxy resin. This ensures a 1:1 molar ratio of epoxy groups to amine hydrogens.[3][16]
-
Formula: PHR = (AHEW * 100) / EEW[16]
-
Example Calculation:
-
Assume a standard liquid DGEBA resin with an EEW of 190 g/eq.
-
PHR = (36.31 * 100) / 190 = 19.1 parts
-
Therefore, for every 100g of this epoxy resin, 19.1g of N,N-Bis(3-aminopropyl)methylamine is required for a stoichiometric cure.
-
Step 3: Curing Procedure
-
Preparation: Accurately weigh 100g of the DGEBA epoxy resin into a suitable mixing container.
-
Addition: Add 19.1g of N,N-Bis(3-aminopropyl)methylamine to the resin.
-
Mixing: Thoroughly mix the two components for 2-3 minutes until a uniform, homogenous mixture is achieved. Be careful to avoid excessive air entrapment. A brief degassing in a vacuum chamber is recommended for applications requiring high clarity or mechanical performance.
-
Application: Apply the mixed resin to the desired substrate or mold.
-
Curing: Allow the mixture to cure. As an aliphatic amine, it will cure at room temperature, but the process can be accelerated and properties enhanced with heat.[13] A typical cure schedule might be:
-
Ambient Cure: 24 hours for handling strength, 7 days for full cure.
-
Accelerated Cure: 2 hours at 80-100 °C.[17]
-
Analytical Quality Control: Purity Determination by GC-MS
Ensuring the purity of N,N-Bis(3-aminopropyl)methylamine is critical, as impurities can affect reaction kinetics and final polymer properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this analysis.
-
Expertise & Experience: A common challenge in the GC analysis of primary and secondary amines is poor peak shape (tailing) due to their interaction with active sites on the column and inlet.[18] Experienced analysts overcome this by converting the polar amines into less polar, more volatile derivatives prior to analysis. This derivatization step is crucial for achieving sharp, symmetrical peaks and accurate quantification.[5][8]
Protocol 4.1: Derivatization and GC-MS Analysis
This protocol is adapted from established methods for analyzing aliphatic amines.[5][8]
-
Standard/Sample Preparation: Prepare a ~100 µg/mL solution of N,N-Bis(3-aminopropyl)methylamine in methanol.
-
Derivatization:
-
In a vial, combine 1 mL of the amine solution with an alkaline buffer (e.g., sodium bicarbonate, pH 10.5).
-
Add an excess of the derivatizing agent, such as benzenesulfonyl chloride.[5]
-
Seal the vial and agitate vigorously at room temperature for 30 minutes.
-
-
Extraction: Add a water-immiscible organic solvent (e.g., hexane or ethyl acetate), vortex, and allow the layers to separate. The derivatized, less polar amine will partition into the organic layer.
-
GC-MS Conditions:
-
Injection: Inject 1 µL of the organic extract in splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at 1 mL/min.
-
Injector Temp: 290 °C.
-
Oven Program: Initial temp 80°C for 1 min, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 240°C, then ramp at 25°C/min to 290°C and hold for 10 min.[5]
-
MS Detection: Use electron ionization (EI) and operate in full scan mode to identify impurities or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.
-
Safety and Handling
N,N-Bis(3-aminopropyl)methylamine is a hazardous chemical that requires strict adherence to safety protocols. Its primary hazards stem from its corrosive and toxic nature.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a chemical-resistant apron or full-body suit.
-
Respiratory Protection: Use a respirator with an appropriate organic vapor/amine cartridge in a well-ventilated area or fume hood.
-
-
Handling and Storage:
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not allow entry into drains.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Broader Applications and Future Outlook
While its role in epoxy systems is prominent, the utility of N,N-Bis(3-aminopropyl)methylamine extends to several other areas of chemical science:
-
Polymer Chemistry: Serves as a building block for polyamides, polyureas, and in the preparation of cationic stabilized polyurethane dispersions.[8][11]
-
Chelating Agents: Acts as a scaffold in the synthesis of complex aminopolycarboxylic acid-based chelators, such as derivatives of EDTA, used in water treatment and detergents.[8][19]
-
Pharmaceutical and Agrochemical Synthesis: Used as a versatile intermediate for creating active pharmaceutical ingredients (APIs) and agrochemicals.[8][15]
-
Corrosion Inhibitors: Its amine groups can form a protective film on metal surfaces, making it an effective component in corrosion inhibitor formulations.[8]
The trifunctional nature of this molecule continues to make it a compound of interest for developing advanced materials, including dendrimers and hyperbranched polymers, where controlled molecular architecture is paramount.
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Yamamoto, S., Phan, N. T., Kihara, K., Shundo, A., & Tanaka, K. (2024). Off-stoichiometry effect on the physical properties of epoxy resins. Polymer Journal. Retrieved January 9, 2026, from [Link]
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Denton, J. P., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Organic Preparations and Procedures International, 39(3), 293-298. Retrieved January 9, 2026, from [Link]
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ACS Publications. (2022, November 28). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Determination of the amine hydrogen equivalent weight for the system.... Retrieved January 9, 2026, from [Link]
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Patexia. (n.d.). Selective Manufacture of N,N-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N-BIS(3-aminopropyl)-1,2-Ethylenediamine. Retrieved January 9, 2026, from [Link]
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